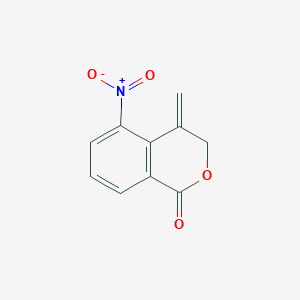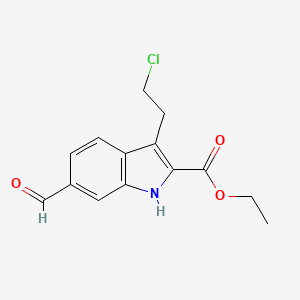
Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a chloroethyl group, a formyl group, and an ethyl ester group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the indole core, followed by the introduction of the chloroethyl and formyl groups. The final step involves esterification to introduce the ethyl ester group.
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Chloroethyl Group: The chloroethyl group can be introduced via nucleophilic substitution reactions, where an appropriate chloroethylating agent reacts with the indole derivative.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent like DMF and POCl3.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Ethyl 3-(2-chloroethyl)-6-carboxy-1H-indole-2-carboxylate
Reduction: Ethyl 3-(2-chloroethyl)-6-hydroxymethyl-1H-indole-2-carboxylate
Substitution: Ethyl 3-(substituted ethyl)-6-formyl-1H-indole-2-carboxylate
科学的研究の応用
Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The formyl group can participate in various biochemical reactions, including enzyme inhibition and protein modification.
類似化合物との比較
Ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3-(2-bromoethyl)-6-formyl-1H-indole-2-carboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group, which can affect its reactivity and biological activity.
Ethyl 3-(2-chloroethyl)-6-methyl-1H-indole-2-carboxylate: Similar structure but with a methyl group instead of a formyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
特性
CAS番号 |
917568-21-9 |
|---|---|
分子式 |
C14H14ClNO3 |
分子量 |
279.72 g/mol |
IUPAC名 |
ethyl 3-(2-chloroethyl)-6-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-2-19-14(18)13-11(5-6-15)10-4-3-9(8-17)7-12(10)16-13/h3-4,7-8,16H,2,5-6H2,1H3 |
InChIキー |
PSALXGSPXAXNCY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)C=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


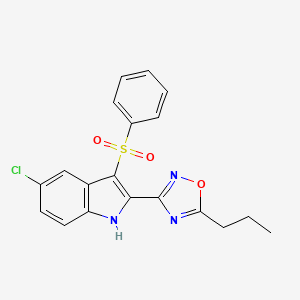
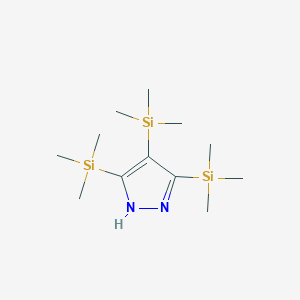
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)

![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
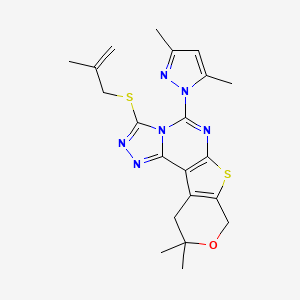
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)
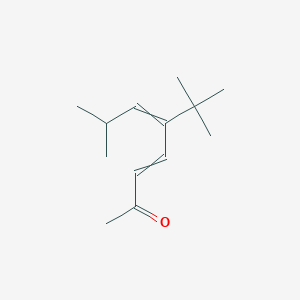
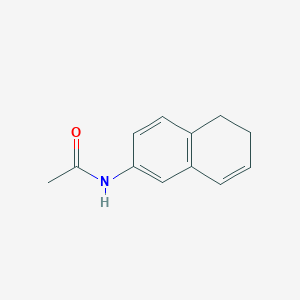

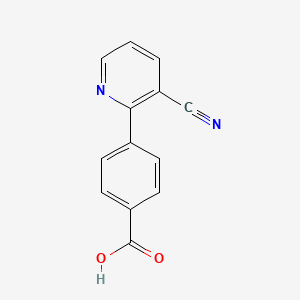
![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
